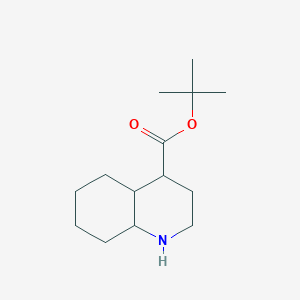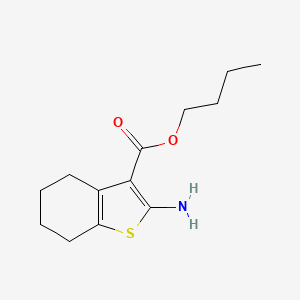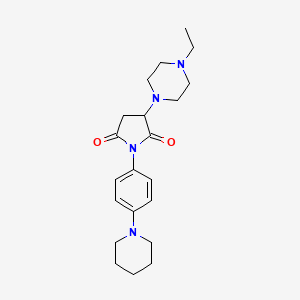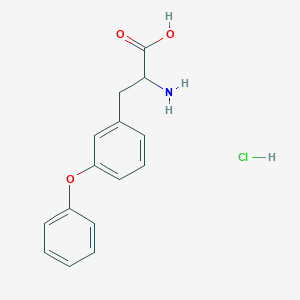![molecular formula C15H18N6O3S B2890918 N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396882-05-5](/img/structure/B2890918.png)
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis often involves the reaction of azides with alkynes, a process known as click chemistry .Molecular Structure Analysis
The triazole ring is a part of many pharmacologically active compounds and is present as a central structural component in a number of drug classes . The triazole ring can readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring. These reactions can lead to a wide range of products with diverse biological activities .Physical And Chemical Properties Analysis
Triazoles have unique physical and chemical properties due to the presence of the triazole ring. For example, 1H-1,2,3-triazole effectively promotes the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Triazoles: are well-known for their antifungal properties. The triazole ring system present in the compound can potentially inhibit the enzyme lanosterol 14α-demethylase . This enzyme is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, compounds containing the triazole ring can be effective against a range of fungal pathogens, making them candidates for treating diseases like candidiasis and aspergillosis.
Anticancer Potential
The triazole core can be modified to target various cancer cell lines. Some triazole derivatives have shown cytotoxic activity against cancer cells, with IC50 values in the nanomolar range . This suggests that our compound could be engineered to act as a chemotherapeutic agent, possibly offering a new avenue for cancer treatment.
Antibacterial Properties
The structural versatility of triazoles allows for the creation of molecules with potent antibacterial activity. They can be designed to target multidrug-resistant pathogens by disrupting bacterial cell wall synthesis or protein synthesis . This makes the compound a potential candidate for developing new classes of antibacterial agents.
Antiviral Activity
Triazole derivatives have been explored for their antiviral properties, particularly against HIV and HCV. The triazole ring can be incorporated into molecules that interfere with viral replication processes . Research in this area could lead to the development of new antiviral drugs that include the compound .
Anti-inflammatory and Analgesic Effects
Compounds with a triazole ring have been reported to exhibit anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and reduce pain perception, which could be beneficial in treating conditions like arthritis and neuropathic pain .
Antidepressant and Anxiolytic Uses
Triazoles are also found in drugs that act on the central nervous system, such as antidepressants and anxiolytics. The compound could potentially be used to develop new medications that help regulate mood and anxiety disorders .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-20-7-10(18-19-20)14(23)21-5-4-9-12(8-21)25-15(16-9)17-13(22)11-3-2-6-24-11/h7,11H,2-6,8H2,1H3,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOMZUYAMLSLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one](/img/structure/B2890836.png)
![1-(3-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2890838.png)
![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2890843.png)
![N-(isoxazol-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2890844.png)
![N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890847.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2890848.png)
![N-[3-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2890849.png)






